

physical and chemical properties of N-Boc-D-prolinol

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Compound of Interest

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N-Boc-D-prolinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinol, with the CAS number 83435-58-9, is a chiral amino alcohol derivative that serves as a versatile and valuable building block in modern organic synthesis.^{[1][2]} Its structure combines the rigidity of the proline ring with the synthetic utility of a Boc-protected amine and a primary alcohol. This unique combination makes it a key intermediate in the synthesis of a wide range of pharmaceuticals and complex molecules, particularly in the development of chiral ligands and catalysts for asymmetric synthesis.^{[2][3]} This technical guide provides an in-depth overview of the physical and chemical properties of **N-Boc-D-prolinol**, detailed experimental protocols for its characterization, and a summary of its key applications.

Physical and Chemical Properties

N-Boc-D-prolinol is a white to off-white crystalline solid at room temperature.^[1] Its key physical and chemical properties are summarized in the tables below.

General Properties

Property	Value	Reference
Chemical Name	(R)-(+)-1-Boc-2-pyrrolidinemethanol	[1]
Synonyms	N-(tert-Butoxycarbonyl)-D-prolinol, (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate	[4]
CAS Number	83435-58-9	[1][2][4]
Molecular Formula	C ₁₀ H ₁₉ NO ₃	[1][2][4]
Molecular Weight	201.26 g/mol	[1][4]
Appearance	White crystalline powder	[1][2]

Physicochemical Data

Property	Value	Conditions	Reference
Melting Point	59-62 °C	[1]	
Optical Rotation	+49° to +54°	c=1.3 to 5 in CHCl ₃ or MeOH	[1][2]
Solubility	Soluble in methanol and chloroform.	[1][5]	
Storage Temperature	0-8 °C, keep in a dark and dry place.	[1][2]	

Spectroscopic Data

Technique	Expected Characteristics
^1H NMR	Signals corresponding to the tert-butyl protons (singlet, ~ 1.4 ppm), proline ring protons (multiplets), and the hydroxymethyl protons. Due to hindered rotation around the N-Boc amide bond, some proton signals may appear as two distinct sets of peaks, representing the cis and trans rotamers.
^{13}C NMR	Signals for the tert-butyl carbons (~ 28 ppm and ~ 80 ppm for the quaternary carbon), proline ring carbons, and the hydroxymethyl carbon.
Infrared (IR)	Broad absorption for the O-H stretch (~ 3400 cm^{-1}), strong C=O stretching band for the urethane carbonyl (~ 1670 cm^{-1}), and C-H stretching bands.
Mass Spectrometry (MS)	Expected $[\text{M}+\text{H}]^+$ peak at m/z 202.14, and characteristic fragmentation patterns including the loss of the tert-butyl group or the Boc group.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of **N-Boc-D-prolinol**.

Synthesis of N-Boc-D-prolinol

This protocol describes the synthesis of **N-Boc-D-prolinol** from D-prolinol.

Materials:

- D-prolinol
- Di-tert-butyl dicarbonate (Boc_2O)
- Dichloromethane (CH_2Cl_2)

- 1 M aqueous sodium hydroxide solution (NaOH)
- Distilled water
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane

Procedure:

- Dissolve D-prolinol in a mixture of dichloromethane and 1 M aqueous sodium hydroxide solution.
- Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at room temperature.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
- Separate the organic and aqueous layers.
- Wash the organic layer with distilled water.
- Extract the aqueous layer with dichloromethane.
- Combine all organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from hexane to yield **N-Boc-D-prolinol** as a white solid.[5]

Melting Point Determination

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- Finely powder a small amount of dry **N-Boc-D-prolinol**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (59-62 °C).
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.^{[4][6]}

Optical Rotation Measurement

Apparatus:

- Polarimeter
- Polarimeter cell (e.g., 1 dm)
- Volumetric flask
- Analytical balance
- Sodium lamp (589 nm)

Procedure:

- Accurately weigh a sample of **N-Boc-D-prolinol** and dissolve it in a known volume of a suitable solvent (e.g., chloroform or methanol) in a volumetric flask to prepare a solution of

known concentration (c, in g/mL).

- Turn on the polarimeter and allow the sodium lamp to warm up.
- Calibrate the instrument with a blank (the pure solvent).
- Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.
- Place the cell in the polarimeter and measure the observed rotation (α).
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l * c)$, where l is the path length of the cell in decimeters.^{[7][8]}

Spectroscopic Analysis

^1H and ^{13}C NMR Spectroscopy

Procedure:

- Dissolve 5-10 mg of **N-Boc-D-prolinol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire the ^1H spectrum, setting the appropriate spectral width and number of scans.
- Process the data by applying a Fourier transform, phasing, and baseline correction.
- For ^{13}C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.^{[1][9]}
- Process the ^{13}C spectrum similarly to the ^1H spectrum.

FT-IR Spectroscopy

Procedure (Thin Film Method):

- Dissolve a small amount of **N-Boc-D-prolinol** in a volatile solvent (e.g., dichloromethane).

- Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum.[\[10\]](#)

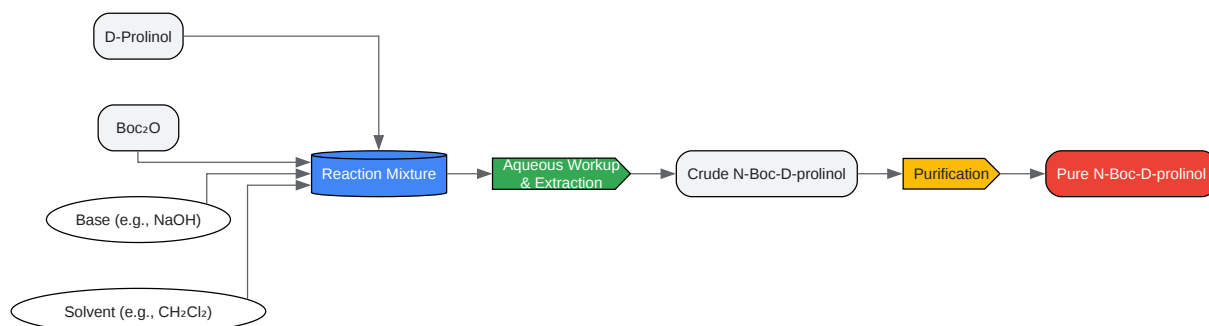
Mass Spectrometry (Electron Ionization - EI)

Procedure:

- Introduce a small amount of the **N-Boc-D-prolinol** sample into the mass spectrometer, typically via a direct insertion probe for solids.
- The sample is vaporized and then ionized by a beam of high-energy electrons.
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.[\[11\]](#)[\[12\]](#)

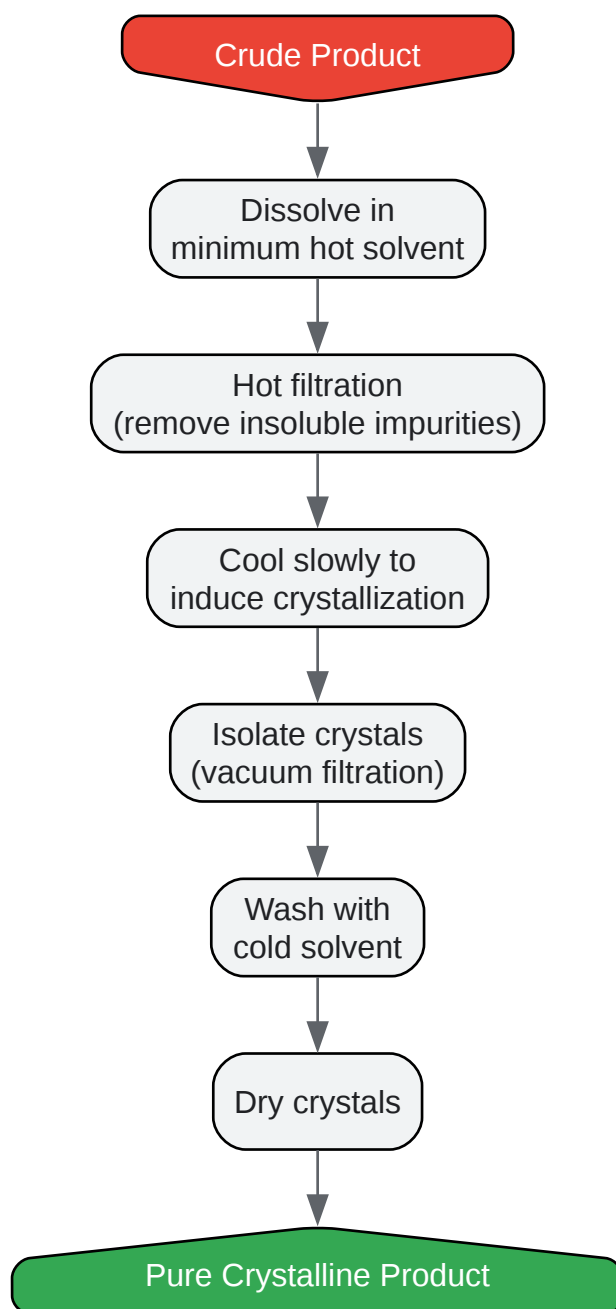
Visualizations

The following diagrams illustrate the synthesis and a general purification workflow for **N-Boc-D-prolinol**.



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Caption: Synthesis workflow for **N-Boc-D-prolinol**.



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Caption: General recrystallization workflow for purification.

Safety and Handling

N-Boc-D-prolinol is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

Precautionary Measures:

- Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands and exposed skin thoroughly after handling.[13]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.[6][13]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[13] Keep in a cool, dark, and dry place.[1][2]

First Aid Measures:

- Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[13]
- Skin Contact: Wash with plenty of soap and water.[13]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Applications in Research and Drug Development

N-Boc-D-prolinol is a critical chiral building block with numerous applications:

- Peptide Synthesis: It serves as a precursor for the synthesis of non-standard amino acids and as a component in peptide-based drugs.[2]
- Chiral Auxiliaries and Catalysts: The defined stereochemistry of **N-Boc-D-prolinol** makes it an excellent starting material for the synthesis of chiral ligands and organocatalysts used in asymmetric reactions.[2] This is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry.

- Drug Discovery: Its rigid cyclic structure can be incorporated into drug candidates to enhance their binding affinity, selectivity, and pharmacokinetic properties.[2] It has been used in the synthesis of novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties.[6]

Conclusion

N-Boc-D-prolinol is a foundational chiral building block with well-defined physical, chemical, and spectroscopic properties. Its utility in asymmetric synthesis, particularly for the development of novel therapeutics, makes it an indispensable tool for researchers and professionals in the fields of organic chemistry and drug discovery. The protocols and data presented in this guide provide a comprehensive resource for the safe and effective use of this important compound.

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